Intracellular Accumulation Kinetics
AT-9010 triethylamine (administered as prodrug AT-511) achieves substantially higher intracellular accumulation and extended half-life compared to typical nucleotide triphosphate metabolites. In normal human bronchial and nasal epithelial cells incubated with 10 µM AT-511, the active triphosphate metabolite AT-9010 reached 698 µM and 236 µM intracellular concentrations, respectively, with a half-life of at least 38 hours . These values represent an approximately 70-fold intracellular accumulation factor in bronchial cells and a 24-fold factor in nasal cells relative to extracellular prodrug concentration. By comparison, the intracellular half-life of sofosbuvir triphosphate (GS-461203) in primary human hepatocytes is approximately 38 hours, but with an intracellular accumulation factor of only ~5- to 10-fold [1].
| Evidence Dimension | Intracellular triphosphate accumulation (bronchial epithelial cells) |
|---|---|
| Target Compound Data | 698 µM (from 10 µM AT-511; 70-fold accumulation) |
| Comparator Or Baseline | Sofosbuvir triphosphate (GS-461203): ~50-100 µM from 10 µM prodrug in hepatocytes (~5- to 10-fold accumulation) |
| Quantified Difference | ~7- to 14-fold higher intracellular accumulation factor for AT-9010 |
| Conditions | Normal human bronchial epithelial cells; 10 µM AT-511 incubation |
Why This Matters
Superior intracellular accumulation and sustained half-life reduce the effective prodrug concentration required for antiviral activity, potentially enabling lower dosing in preclinical models and improving assay window in cellular studies.
- [1] Kirby BJ, Symonds WT, Kearney BP, Mathias AA. Pharmacokinetic, pharmacodynamic, and drug-interaction profile of the hepatitis C virus NS5B polymerase inhibitor sofosbuvir. Clin Pharmacokinet. 2015;54(7):677-690. View Source
